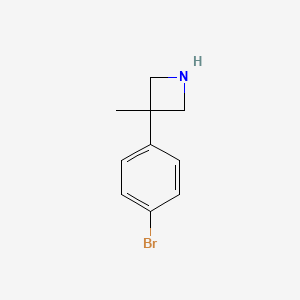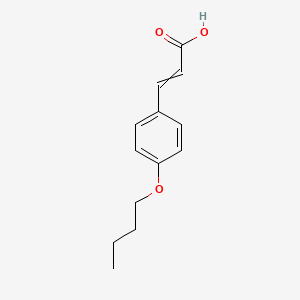
(2E)-3-(4-butoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-butoxyphenyl)prop-2-enoic acid is an organic compound belonging to the class of cinnamic acids, which are phenylpropanoids This compound is characterized by a butoxy group attached to the para position of the cinnamic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: (2E)-3-(4-butoxyphenyl)prop-2-enoic acid can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 4-butoxybenzaldehyde with malonic acid in the presence of a base such as pyridine and piperidine . The reaction typically proceeds under reflux conditions, resulting in the formation of 4-butoxycinnamic acid.
Industrial Production Methods: While specific industrial production methods for 4-butoxycinnamic acid are not well-documented, the general approach involves large-scale Knoevenagel condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: (2E)-3-(4-butoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The double bond in the cinnamic acid structure can be reduced to form saturated derivatives.
Substitution: The butoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the butoxy group under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of saturated cinnamic acid derivatives.
Substitution: Formation of substituted cinnamic acid derivatives with various functional groups.
Scientific Research Applications
(2E)-3-(4-butoxyphenyl)prop-2-enoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-butoxycinnamic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
(2E)-3-(4-butoxyphenyl)prop-2-enoic acid can be compared with other cinnamic acid derivatives:
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-(4-butoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O3/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-9H,2-3,10H2,1H3,(H,14,15) |
InChI Key |
AAHNIBROSVVFRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


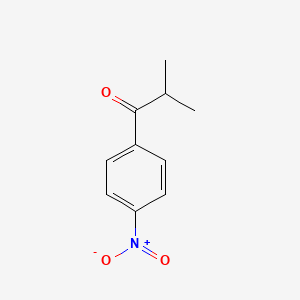

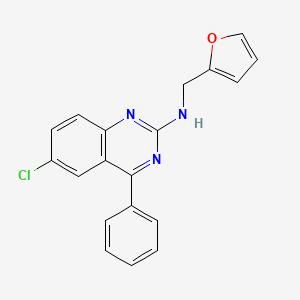
![1-[2-(Morpholin-4-YL)ethyl]piperidin-4-amine](/img/structure/B8756510.png)
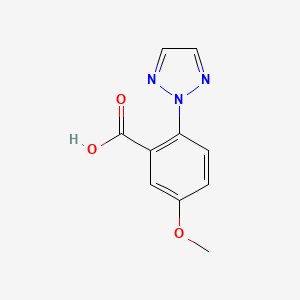
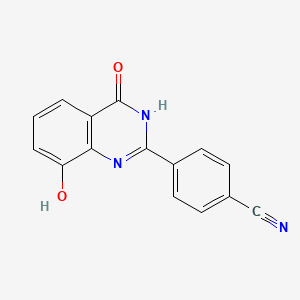
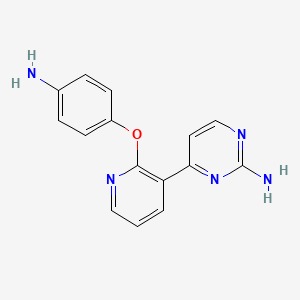
![7-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8756536.png)
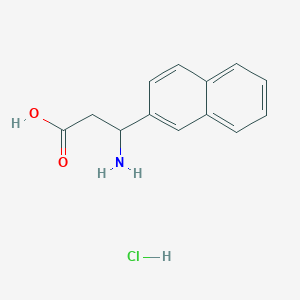
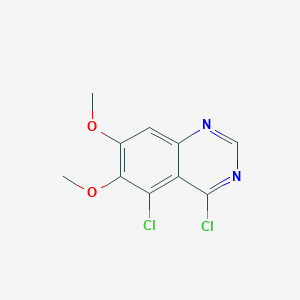
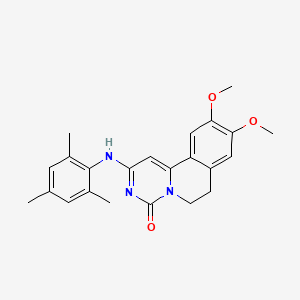
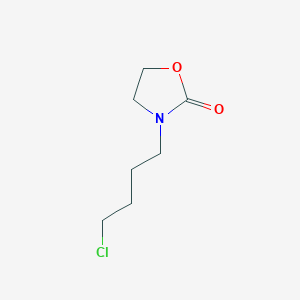
![Tetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B8756586.png)
